
4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide” is a type of phthalimide-based compound . Phthalimide-based compounds have been identified as imperative therapeutic scaffolds in several medicinal chemistry databases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized . The synthesis involved a two-step reaction and was characterized using sophisticated spectroscopic instruments such as FT-IR spectroscopy, Mass spectroscopy, and 1H-NMR spectroscopy .Molecular Structure Analysis
The molecular structure of the compound was recognized by sophisticated spectroscopic instruments . The compound was confirmed by FTIR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the synthesis of pyrazole/1,2,4-oxadiazole conjugate ester derivatives involved Cs2CO3-mediated esterification under dry conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the molecular weight, molecular formula, and other properties of a similar compound, “(4-((1,3-dioxoisoindolin-2-yl)Methyl)phenyl)boronic acid”, have been reported .Applications De Recherche Scientifique
4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide has been used in a variety of scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Another important application of this compound is in the field of neuroscience. HDAC inhibitors like this compound have been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. They have also been shown to promote neurogenesis, the growth of new neurons in the brain.
Mécanisme D'action
The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide is primarily through the inhibition of this compound. This compound are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting this compound, this compound promotes the acetylation of histones, which can lead to the activation of genes that are involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on this compound, this compound has been shown to modulate several other signaling pathways, including the PI3K/Akt and NF-κB pathways. It has also been shown to induce oxidative stress and DNA damage, which can contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide in lab experiments is its potent inhibitory activity against this compound. This makes it a useful tool for studying the role of this compound in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide. One area of interest is in the development of more potent and selective HDAC inhibitors that can be used in cancer therapy. Another area of interest is in the development of HDAC inhibitors that can cross the blood-brain barrier and be used in the treatment of neurodegenerative disorders. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly with regard to its effects on other signaling pathways and its potential for inducing DNA damage.
Méthodes De Synthèse
The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide involves several steps. The first step is the preparation of 4-(morpholinosulfonyl)aniline, which is then reacted with 4-chloro-3-nitrobenzoic acid to produce 4-(4-(morpholinosulfonyl)phenyl)-3-nitrobenzoic acid. This compound is then reduced to the corresponding amino acid, which is cyclized to form the final product, this compound.
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c29-23(26-18-7-11-20(12-8-18)35(32,33)27-13-15-34-16-14-27)17-5-9-19(10-6-17)28-24(30)21-3-1-2-4-22(21)25(28)31/h1-12H,13-16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBRLLQPHTVYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

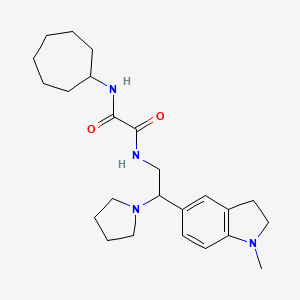
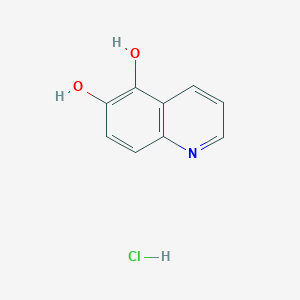
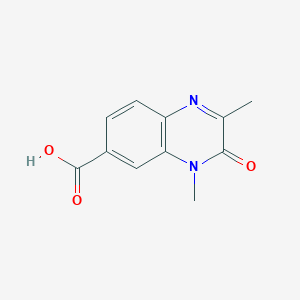
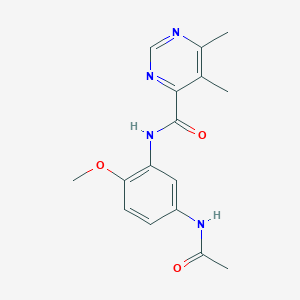
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one](/img/structure/B2799419.png)


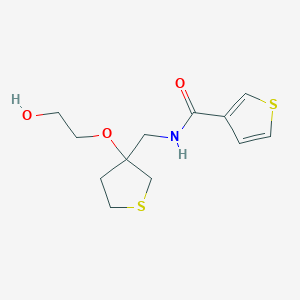

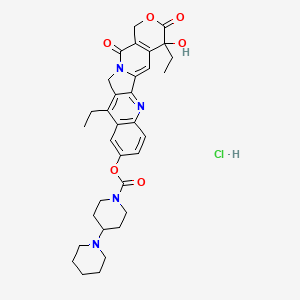
![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)
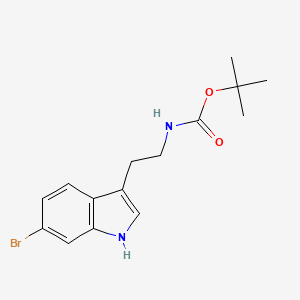
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2799432.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2799433.png)